Hdac-IN-52
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Overview
Description
Hdac-IN-52 is a pyridine-containing histone deacetylase inhibitor that targets histone deacetylase 1, histone deacetylase 2, histone deacetylase 3, and histone deacetylase 10 with inhibitory concentration 50 values of 0.189, 0.227, 0.440, and 0.446 micromolar, respectively . This compound is primarily used in cancer research due to its ability to inhibit the proliferation of various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hdac-IN-52 involves the use of carboxylic acids as starting materials, which are activated as esters or acyl chlorides to carry out nucleophilic acyl substitution reactions . The specific synthetic route and reaction conditions for this compound are not widely published, but it generally involves the formation of a pyridine ring and subsequent functionalization to achieve the desired inhibitory properties.
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in the literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimization for yield, purity, and cost-effectiveness. This would involve the use of automated reactors, stringent quality control measures, and possibly the development of more efficient catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Hdac-IN-52 primarily undergoes reactions typical of pyridine-containing compounds, including:
Oxidation: The pyridine ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyridine ring can lead to the formation of pyridine N-oxide derivatives, while reduction can yield various reduced pyridine compounds.
Scientific Research Applications
Hdac-IN-52 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Hdac-IN-52 exerts its effects by binding to the zinc-containing catalytic domain of histone deacetylases, thereby inhibiting their enzymatic activity . This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression . The molecular targets of this compound include histone deacetylase 1, histone deacetylase 2, histone deacetylase 3, and histone deacetylase 10 . The pathways involved in its mechanism of action include the regulation of gene transcription, cell cycle progression, and apoptosis .
Comparison with Similar Compounds
Hdac-IN-52 is compared with other histone deacetylase inhibitors such as:
Ivaltinostat: Another histone deacetylase inhibitor with similar inhibitory properties.
BRD 4354 ditrifluoroacetate: A compound that targets similar histone deacetylases.
mTOR/HDAC-IN-1 HCl: A dual inhibitor that targets both histone deacetylases and the mammalian target of rapamycin.
This compound is unique due to its broad inhibitory activity against multiple histone deacetylases, making it a versatile tool for studying epigenetic regulation and developing new therapeutic strategies .
Properties
Molecular Formula |
C24H20N4O2 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-5-[(2-naphthalen-2-ylacetyl)amino]pyridine-2-carboxamide |
InChI |
InChI=1S/C24H20N4O2/c25-20-7-3-4-8-21(20)28-24(30)22-12-11-19(15-26-22)27-23(29)14-16-9-10-17-5-1-2-6-18(17)13-16/h1-13,15H,14,25H2,(H,27,29)(H,28,30) |
InChI Key |
MOHPPFRGEVZIHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=O)NC3=CN=C(C=C3)C(=O)NC4=CC=CC=C4N |
Origin of Product |
United States |
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